molecular formula C10H9BrO3 B13651738 Methyl 3-bromo-2-oxo-3-phenylpropanoate

Methyl 3-bromo-2-oxo-3-phenylpropanoate

Cat. No.: B13651738
M. Wt: 257.08 g/mol
InChI Key: BSOOPOPOOZVLGO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of phenylpropanoic acid and contains a bromine atom, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxo-3-phenylpropanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylpropanoates.

    Reduction: Formation of methyl 3-hydroxy-2-oxo-3-phenylpropanoate.

    Oxidation: Formation of 3-bromo-2-oxo-3-phenylpropanoic acid.

Scientific Research Applications

Methyl 3-bromo-2-oxo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Oxo-3-phenylpropanoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains an additional amino group, making it useful in peptide synthesis.

Uniqueness

Methyl 3-bromo-2-oxo-3-phenylpropanoate is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of diverse compounds.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 3-bromo-2-oxo-3-phenylpropanoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI Key

BSOOPOPOOZVLGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

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